

FR168888 dosage and administration guidelines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR168888**

Cat. No.: **B1674008**

[Get Quote](#)

Application Notes and Protocols for FR168888

Disclaimer: Publicly available scientific literature and drug databases lack specific information regarding "**FR168888**." The following application notes, protocols, and data are provided as a representative example based on a hypothetical selective inhibitor of the PI3K/Akt/mTOR signaling pathway to demonstrate the requested format and level of detail. The data and protocols presented herein are illustrative and should not be used for actual experimental work.

Introduction

FR168888 is a potent and selective, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks). By targeting the p110 α isoform with high specificity, **FR168888** effectively blocks the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer, leading to the inhibition of cell growth, proliferation, and survival. These application notes provide guidelines for the in vitro and in vivo use of **FR168888**, along with detailed protocols for its characterization.

Quantitative Data Summary

Table 1: In Vitro Efficacy of FR168888

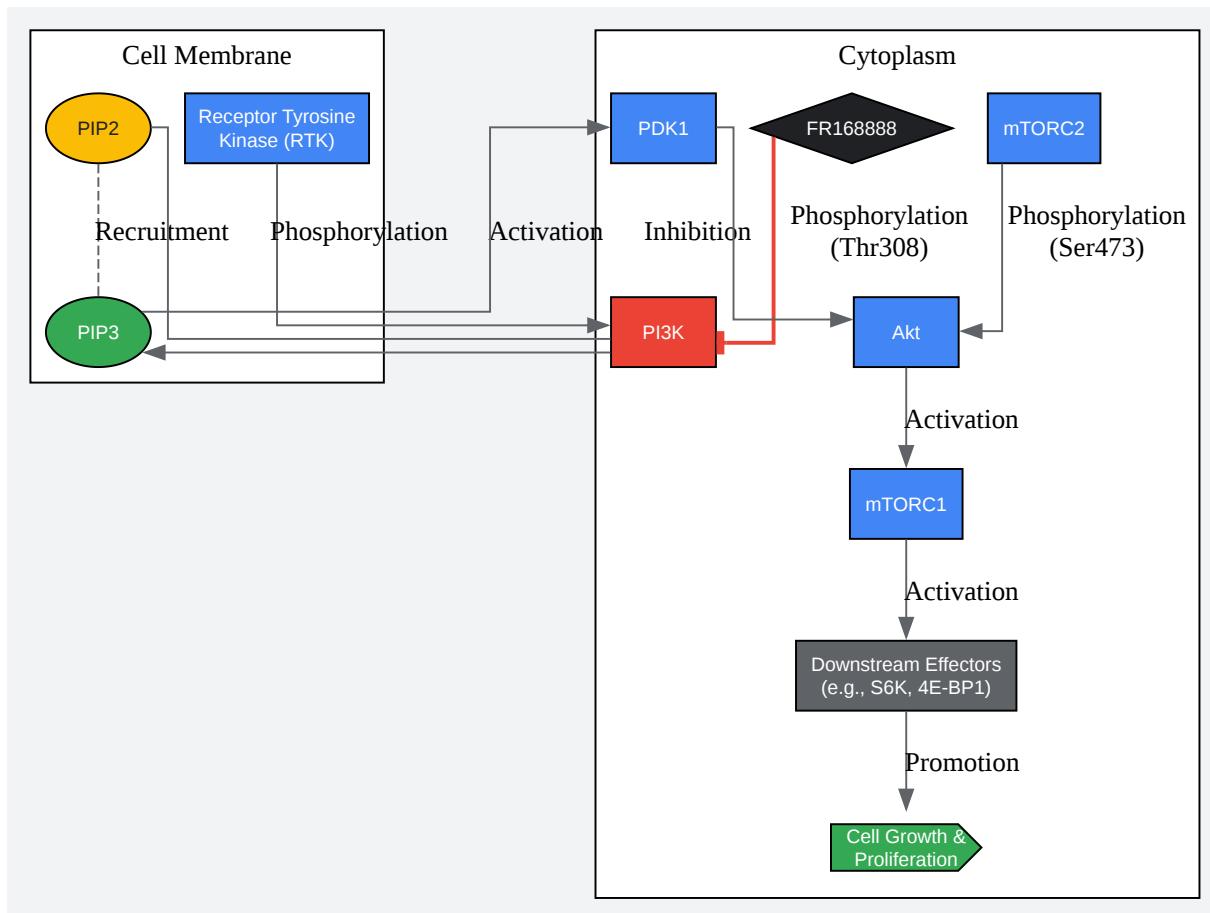
Parameter	Value	Cell Line	Assay Conditions
IC ₅₀ (p110 α)	2.5 nM	N/A	Biochemical kinase assay
IC ₅₀ (p110 β)	150 nM	N/A	Biochemical kinase assay
IC ₅₀ (p110 δ)	320 nM	N/A	Biochemical kinase assay
IC ₅₀ (p110 γ)	450 nM	N/A	Biochemical kinase assay
Cell Viability GI ₅₀	50 nM	MCF-7	72-hour incubation, CellTiter-Glo® Assay
p-Akt (Ser473) IC ₅₀	15 nM	PC-3	2-hour incubation, Western Blot Analysis

Table 2: In Vivo Dosage Guidelines (Xenograft Mouse Model)

Administration Route	Dosage Range	Dosing Schedule	Vehicle	Observations
Oral (p.o.)	10-50 mg/kg	Once daily (QD)	0.5% Methylcellulose in sterile water	Well-tolerated at doses up to 50 mg/kg
Intraperitoneal (i.p.)	5-25 mg/kg	Twice daily (BID)	10% DMSO, 40% PEG300, 50% Saline	Monitor for signs of local irritation

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **FR168888**.



[Click to download full resolution via product page](#)

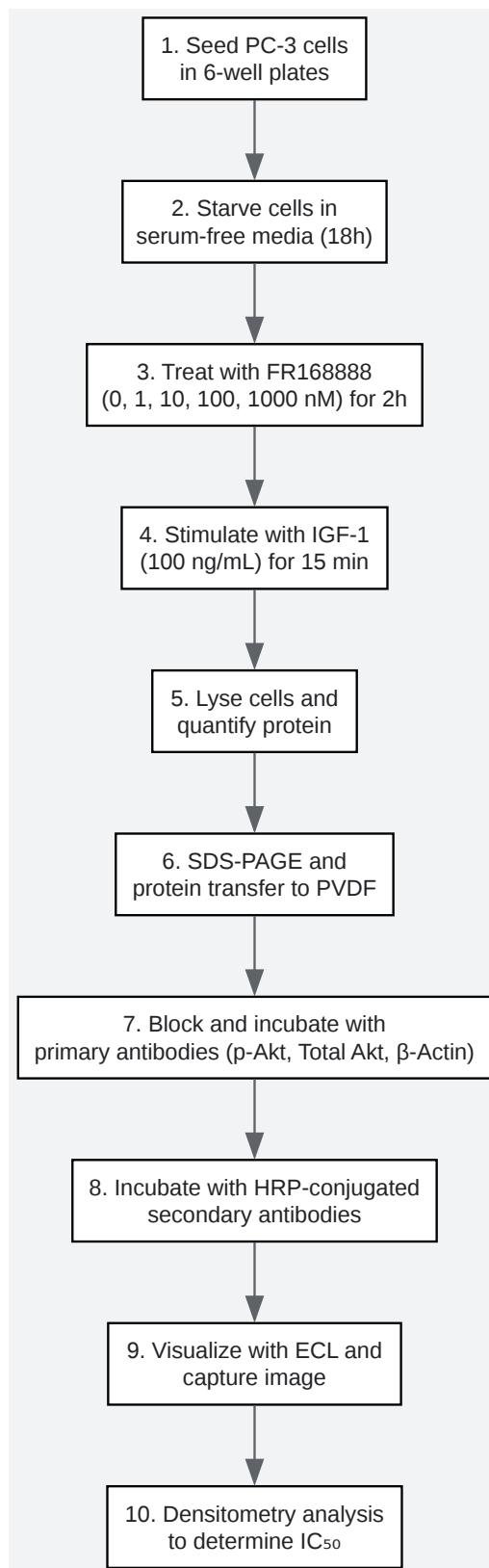
Caption: PI3K/Akt/mTOR signaling pathway with **FR168888** inhibition.

Experimental Protocols

Protocol 1: Western Blot for p-Akt Inhibition

This protocol details the methodology for assessing the inhibitory effect of **FR168888** on Akt phosphorylation in a cancer cell line (e.g., PC-3).

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Western blot experimental workflow for p-Akt analysis.

Materials:

- PC-3 cells
- RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- **FR168888** (stock solution in DMSO)
- IGF-1 (Insulin-like growth factor 1)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Mouse anti- β -Actin
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Culture: Seed PC-3 cells in 6-well plates at a density of 5×10^5 cells/well and allow them to adhere overnight in complete medium (RPMI + 10% FBS).
- Serum Starvation: Replace the medium with serum-free RPMI and incubate for 18 hours to reduce basal signaling.
- Drug Treatment: Prepare serial dilutions of **FR168888** in serum-free RPMI. Treat the starved cells with varying concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. The '0 nM' well serves as the vehicle control (DMSO).

- Pathway Stimulation: Add IGF-1 to each well to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C to induce Akt phosphorylation.
- Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane) and perform SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-Akt (Ser473) and β-Actin overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Perform densitometry analysis on the p-Akt bands, normalizing to the total Akt or β-Actin loading control. Calculate the IC₅₀ value by plotting the normalized band intensity against the log of **FR168888** concentration.

Administration and Storage

Solubility and Formulation:

- In Vitro: **FR168888** is soluble in DMSO up to 100 mM. For cell-based assays, prepare a 10 mM stock in DMSO and dilute further in culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cytotoxicity.
- In Vivo: For oral administration, **FR168888** can be formulated as a suspension in 0.5% (w/v) methylcellulose in sterile water. For intraperitoneal injection, a solution can be prepared in a vehicle such as 10% DMSO, 40% PEG300, and 50% sterile saline. Formulations should be prepared fresh daily.

Storage:

- Store the solid compound at -20°C, protected from light.
- Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
- To cite this document: BenchChem. [FR168888 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674008#fr168888-dosage-and-administration-guidelines\]](https://www.benchchem.com/product/b1674008#fr168888-dosage-and-administration-guidelines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com